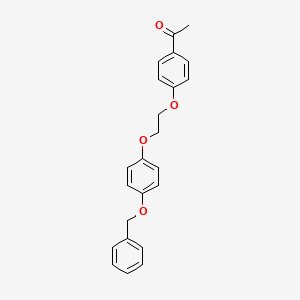

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone

Overview

Description

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is an organic compound with the molecular formula C23H22O4 and a molecular weight of 362.42 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups linked through an ethoxy chain to a phenyl ethanone moiety. It is primarily used in research settings, particularly in the field of proteomics .

Mechanism of Action

Target of Action

The primary targets of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

The mode of action of this compound is not well-documented. Given its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding and aromatic stacking. The benzyloxy and phenoxy groups could potentially interact with aromatic amino acids in protein targets .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving aromatic compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound has a molecular weight of 362.42 , which is within the range generally favorable for oral bioavailability.

Biochemical Analysis

Biochemical Properties

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes involved in these reactions, such as N-bromosuccinimide (NBS), which facilitates the formation of succinimidyl radicals

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the stability and function of proteins and enzymes, thereby impacting overall cell function . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions are facilitated by the compound’s ability to form stable intermediates and interact with specific enzymes, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical properties and interactions . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to free radical bromination and nucleophilic substitution The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for designing targeted therapies and studying its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s structure and post-translational modifications may direct it to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 4-benzyloxyphenol with 2-(4-hydroxyphenoxy)ethanol under basic conditions to form the intermediate 4-(2-(4-(benzyloxy)phenoxy)ethoxy)phenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

- Oxidation of the benzyloxy group can yield benzoic acid derivatives.

- Reduction of the ethanone moiety can yield 1-(4-(2-(4-(benzyloxy)phenoxy)ethoxy)phenyl)ethanol.

- Substitution reactions can yield various substituted derivatives depending on the reagent used .

Scientific Research Applications

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

- 1-(4-(2-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

- 1-(4-(2-(4-(Benzyloxy)phenoxy)butoxy)phenyl)ethanone

- 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)propanone

Uniqueness: 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is unique due to its specific ethoxy linkage and ethanone moiety, which confer distinct chemical and biological properties. Compared to its analogs with different alkoxy chains or carbonyl positions, this compound may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Biological Activity

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone, also known by its CAS number 937601-89-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O4, with a molecular weight of 362.42 g/mol. Its structure features multiple aromatic rings and ether linkages, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its cytotoxicity and inhibitory effects on specific cellular pathways.

Cytotoxicity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated the cytotoxic effects of related compounds on the HepG2 liver cancer cell line. The results showed that certain derivatives had IC50 values ranging from 1.98 μM to over 100 μM, indicating significant variability in potency based on structural modifications .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 17a | 1.98 | HepG2 |

| 17b | 10.04 | HepG2 |

| 17c | 20.18 | HepG2 |

| 17d | 15.55 | HepG2 |

| 17e | 24.11 | HepG2 |

| 17f | 42.49 | HepG2 |

The mechanism through which this compound exerts its biological effects appears to be multifaceted. Notably, it has been studied for its inhibitory action on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

In vitro studies demonstrated that certain derivatives of this compound could inhibit VEGFR-2 activity significantly, with some achieving up to 82% inhibition compared to control treatments . This suggests potential applications in anti-cancer therapies.

Case Studies

- VEGFR-2 Inhibition : A series of benzimidazole derivatives were synthesized and tested for their VEGFR-2 inhibitory activity. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of the receptor's activity .

- Monoamine Transporter Selectivity : Related compounds have been evaluated for their selectivity towards human monoamine transporters such as SERT (serotonin transporter). One study highlighted that certain benzyloxy-substituted phenyl compounds exhibited higher affinities for SERT compared to established inhibitors like paroxetine . This suggests that modifications in the benzyloxy group can enhance binding affinity, which may be relevant for mood disorders and other neuropsychiatric conditions.

Properties

IUPAC Name |

1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIXZTJBQVHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594782 | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-89-3 | |

| Record name | 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.